Exendin (9-39)

Übersicht

Beschreibung

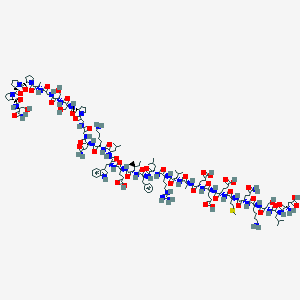

Exendin (9-39), also known as Avexitide, is a 31-amino acid peptide (molecular formula: C₁₄₉H₂₃₄N₄₀O₄₇S) and a potent, selective antagonist of the glucagon-like peptide-1 receptor (GLP-1R) . It competitively inhibits GLP-1R activation by blocking the binding of endogenous GLP-1 (7-36) and synthetic agonists like Exendin-4 . Structurally, Exendin (9-39) is derived from Exendin-4 but lacks the N-terminal residues required for receptor activation, rendering it antagonistic .

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis of Exendin (9-39)

The backbone of Exendin (9-39) is synthesized via Fmoc (fluorenylmethyloxycarbonyl)-based SPPS, a method favored for its compatibility with automated synthesizers and avoidance of highly toxic hydrogen fluoride used in Boc (tert-butyloxycarbonyl) protocols . The sequence H-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2 is assembled on a Rink amide resin to ensure C-terminal amidation .

Resin Activation and Amino Acid Coupling

Resin activation employs 1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) for carboxylate activation, achieving reaction half-lives as short as 4.6 seconds at room temperature . Each amino acid is coupled in a 4-fold molar excess, with dimethylformamide (DMF) as the solvent. Post-coupling, the Fmoc group is removed using 20% (v/v) piperidine in DMF, a step completed in ≤20 seconds at 60°C .

Challenges in Sequence Assembly

The peptide’s length (31 residues) and repetitive motifs (e.g., three consecutive prolines) necessitate precise temperature control. Elevated temperatures (60°C) accelerate coupling and deprotection but risk aspartimide formation at acidic residues. Studies recommend iterative monitoring via Kaiser tests to confirm coupling completeness .

Site-Specific Radiolabeling with Fluorine-18

For positron emission tomography (PET) imaging, Exendin (9-39) is radiolabeled at Lys27 via hydrazinonicotinamide (HYNIC) conjugation. The method involves two stages: synthesis of [¹⁸F]4-fluorobenzaldehyde ([¹⁸F]FBA) and its subsequent coupling to the HYNIC-functionalized peptide .

Synthesis of [¹⁸F]4-Fluorobenzaldehyde

[¹⁸F]Fluoride is produced via a cyclotron and trapped on a QMA cartridge. Elution with a solution of Kryptofix K222 (5.7 mg), K₂CO₃ (0.6 mg), and K₂SO₄ (2 mg) in acetonitrile/water (0.6:0.4 v/v) precedes drying under argon . The precursor 4-formyl-N,N,N-trimethylanilinium triflate (1.5–3.0 mg) is reacted with [¹⁸F]fluoride in dimethyl sulfoxide (DMSO) at 100°C for 10 minutes . Purification via semi-preparative HPLC (Gemini C18 column, 30% acetonitrile/0.2% acetic acid) yields [¹⁸F]FBA with radiochemical purity >98% .

Conjugation to HYNIC-Exendin (9-39)

The peptide (60 μg) is dissolved in 100 mM MES buffer (pH 5.5) containing 100 mM aniline and 2 mg/mL ascorbic acid. [¹⁸F]FBA (200–400 μL in ethanol) is added, and the mixture is incubated at room temperature for 30 minutes . Aniline catalyzes hydrazone formation, achieving radiochemical yields of 70–80% .

Table 1: Key Parameters for Radiolabeling Exendin (9-39)

| Parameter | Value/Detail | Source |

|---|---|---|

| Precursor | 4-formyl-N,N,N-trimethylanilinium triflate | |

| Reaction Temperature | 100°C | |

| Coupling Time | 30 minutes | |

| Radiochemical Purity | >98% |

Purification and Analytical Characterization

Purification Techniques

Crude Exendin (9-39) is purified via size-exclusion chromatography (SEC) on a Sephadex G-15 column using phosphate-buffered saline (PBS) . For radiolabeled variants, a Superdex peptide column (30% acetonitrile/70% ammonium acetate, pH 6.7) resolves free [¹⁸F]FBA from the peptide conjugate . Final formulation employs C18 Sep-Pak cartridges, with elution in 50% ethanol/saline .

Quality Control Metrics

-

Purity : Reverse-phase HPLC (Gemini C18, 30% acetonitrile/0.1% TFA) confirms chemical purity >96.7% .

-

Mass Verification : Matrix-assisted laser desorption/ionization (MALDI-TOF) validates the molecular weight (3369.8 Da) .

-

Radiolytic Stability : >95% integrity after 4 hours in serum .

Table 2: Analytical Data for Exendin (9-39)

| Parameter | Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 3369.8 Da | MALDI-TOF | |

| HPLC Purity | 96.7% | RP-HPLC | |

| Radiolabeling Yield | 70–80% | SEC-HPLC |

Comparative Analysis of Synthesis Protocols

Traditional SPPS vs. Flow-Based Synthesis

While conventional SPPS requires ~1 hour per residue, flow-based systems reduce cycle times to <2 minutes via pressurized reagent delivery . However, Exendin (9-39)’s length and proline-rich regions necessitate manual intervention in automated systems to prevent aggregation .

Radiolabeling Efficiency

The use of aniline (100 mM) in the coupling buffer increases hydrazone formation kinetics by 3-fold compared to uncatalyzed reactions . Substituting ascorbic acid with other antioxidants (e.g., gentisic acid) reduces radiochemical yields by 15–20%, highlighting its role in preventing oxidation of methionine residues .

Challenges and Optimization Strategies

Side Reactions and Mitigation

-

Aspartimide Formation : Elevated pH during Fmoc deprotection triggers aspartimide formation at Glu residues. Buffering deprotection steps at pH 6.5–7.0 minimizes this .

-

Radiolysis : Ethanol in the final formulation reduces radiolytic degradation by scavenging free radicals .

Scalability and Reproducibility

Batch-to-batch variability in purity (96.7–98%) is attributed to trifluoroacetic acid (TFA) residues from cleavage cocktails . NovoPro Bioscience’s TFA removal service reduces residual TFA to <0.01%, enhancing peptide stability .

Analyse Chemischer Reaktionen

Avexitid unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Peptidbindungen betreffen. Zu diesen Reaktionen gehören:

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol und verschiedene Kupplungsreagenzien für die Peptidbindungsbildung . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise modifizierte Peptide mit verbesserten therapeutischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Treatment of Congenital Hyperinsulinism (HI)

Recent studies have highlighted the potential of exendin (9-39) in managing congenital hyperinsulinism, a condition where the pancreas secretes excessive insulin. A pilot study conducted at the Children’s Hospital of Philadelphia demonstrated that exendin (9-39) effectively controlled blood sugar levels in patients unresponsive to traditional treatments like diazoxide. The study indicated that exendin (9-39) could inhibit insulin secretion even in patients with defective ATP-sensitive potassium channels .

Table 1: Summary of Clinical Studies on Exendin (9-39) for HI

Imaging Biomarker for Pancreatic Beta-cell Mass

Exendin (9-39) has also been investigated as a potential biomarker for measuring pancreatic beta-cell mass using positron emission tomography (PET). A study reported the successful synthesis of radio-labeled exendin (9-39), which allows for in vivo imaging of beta-cell mass in animal models, providing insights into diabetes pathophysiology and treatment efficacy .

Table 2: Applications of Exendin (9-39) in Imaging

| Application | Methodology | Outcome |

|---|---|---|

| PET Imaging | [(18)F]exendin (9-39) synthesis | Effective biomarker for beta-cell mass |

| SPECT Imaging | In-111 labeled exendin (9-39) | Potential for assessing pancreatic function |

Pharmacokinetics and Dosage Recommendations

Exendin (9-39) exhibits a plasma elimination half-life of approximately 30 minutes following intravenous administration. Continuous infusion is recommended to maintain steady-state plasma concentrations, with various studies suggesting infusion rates ranging from 30 to 900 pmol/kg/min based on individual patient needs .

Table 3: Pharmacokinetic Properties of Exendin (9-39)

| Parameter | Value |

|---|---|

| Half-life | ~30 minutes |

| Steady-state infusion time | ~2.5 hours |

| Recommended infusion rate | 30 - 900 pmol/kg/min |

Broader Implications in Diabetes Research

Exendin (9-39) has implications beyond hyperinsulinism; it serves as a critical tool in diabetes research to understand GLP-1 physiology better. Its ability to induce secretion of various L cell products complicates its use as a selective GLP-1 antagonist but provides valuable insights into incretin biology and potential therapeutic strategies .

Case Studies

Several case studies have documented the effects of exendin (9-39) on glucose metabolism:

- Study on Fasting and Postprandial Glucose Levels :

- Systematic Review Analysis :

Wirkmechanismus

Avexitide exerts its effects by binding to the GLP-1 receptor on pancreatic islet beta cells, thereby blocking the action of endogenous GLP-1 . This antagonism prevents the excessive secretion of insulin, which is a common cause of hypoglycemia in conditions like post-bariatric hypoglycemia and congenital hyperinsulinism . By stabilizing insulin secretion and glucose levels, avexitide helps to mitigate the symptoms of hypoglycemia and improve patient outcomes .

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Mechanism : Binds to GLP-1R with high affinity (Ki ≈ 4.3 nM) without inducing receptor internalization .

- Pharmacokinetics : Rapid plasma clearance (elimination half-life ≈ 30 minutes) necessitates continuous infusion (30–900 pmol/kg/min) to maintain steady-state concentrations in clinical studies .

- Clinical Applications : Investigated for treating post-bariatric hypoglycemia (Phase 2 trials) , modulating β-cell function, and studying GLP-1-independent pathways due to its broad effects on L-cell products (e.g., GLP-2, peptide YY) .

Exendin (9-39) vs. Exendin-4

Key Findings :

- Exendin-4 activates GLP-1R, triggering cAMP production and insulin secretion, while Exendin (9-39) blocks these effects .

- Conjugation with cell-penetrating peptides (CPPs) like penetratin enhances Exendin (9-39)'s tumor uptake, addressing its poor intrinsic accumulation .

Exendin (9-39) vs. GLP-1 (7-36) Amide

Key Findings :

- Exendin (9-39) requires 20-fold higher concentrations than GLP-1 to block its effects in cardiomyocytes, reflecting its lower binding affinity .

- Pre-treatment with Exendin (9-39) abolishes GLP-1-induced enhancement of cardiac L-type Ca²⁺ currents, confirming its antagonistic efficacy .

Exendin (9-39) vs. Other GLP-1R Antagonoids

Avexitide (Exendin (9-39))

- Identical Properties : Avexitide is the clinical name for Exendin (9-39), with identical structure and function .

- Clinical Data : Purity >99% in Phase 2 trials for hypoglycemia .

Small-Molecule Antagonists (e.g., S6)

- Efficacy : Exendin (9-39) fully inhibits S6-induced insulin secretion in β-cells, whereas small molecules like SQ22536 (adenylyl cyclase inhibitor) only partially block these effects .

- Selectivity : Exendin (9-39) specifically targets GLP-1R, while small molecules may affect broader pathways (e.g., cAMP/PKA) .

Biologische Aktivität

Exendin (9-39), a peptide derived from the exendin-3 molecule, is recognized primarily as a potent antagonist of the glucagon-like peptide-1 (GLP-1) receptor. This compound has garnered attention for its potential therapeutic applications, particularly in managing conditions related to insulin regulation and appetite control. This article delves into the biological activity of Exendin (9-39), supported by various studies and data.

GLP-1 Receptor Antagonism

Exendin (9-39) functions as an inverse agonist at the GLP-1 receptor, leading to a reduction in cAMP levels and subsequently inhibiting insulin secretion in pancreatic beta cells. This mechanism is particularly significant in the context of hyperinsulinemic conditions, where excessive insulin secretion can lead to hypoglycemia.

- Kd Value : The dissociation constant (Kd) for Exendin (9-39) at human GLP-1 receptors is approximately 1.7 nM, indicating high affinity for the receptor .

1. Impact on Glucose and Insulin Levels

A pivotal study assessed the effects of Exendin (9-39) on children with congenital hyperinsulinism (HI). The open-label, four-period crossover design involved administering varying doses of Exendin (9-39) and evaluating its impact on fasting glucose and insulin levels.

| Treatment Group | Dose (mg/kg) | Fasting Glucose AUC Increase (%) | Fasting Insulin AUC Decrease (%) |

|---|---|---|---|

| Group 1 | 0.28 | 20% (P = 0.037) | - |

| Group 2 | 0.44 | 20% (P = 0.037) | - |

| Group 3 | 0.6 | 28% (P ≤ 0.001 during MMTT) | 57% (P = 0.009) |

The study concluded that Exendin (9-39) significantly increased fasting glucose levels while reducing insulin secretion, thereby decreasing the incidence of hypoglycemia by up to 84% in some cases .

2. Effects on Appetite Regulation

Research has also indicated that Exendin (9-39) plays a role in appetite regulation by blocking GLP-1's effects on food intake. In rat models, administration of Exendin (9-39) resulted in increased food consumption, suggesting its potential utility in understanding appetite mechanisms and developing treatments for obesity .

Case Studies

Several clinical studies have highlighted the therapeutic potential of Exendin (9-39):

Study on Congenital Hyperinsulinism

In a study involving children with congenital HI, Exendin (9-39) was shown to effectively prevent fasting and protein-induced hypoglycemia:

- Participants : 16 children aged between 10 months and 15 years.

- Findings : Significant increases in glucose levels were observed during fasting and mixed meal tests when treated with Exendin (9-39), supporting its role as a therapeutic agent for HI .

Preclinical Studies

In preclinical models using SUR-1 knockout mice, Exendin (9-39) administration resulted in elevated fasting blood glucose levels without adversely affecting glucose tolerance or insulin sensitivity. This suggests its potential application in managing conditions characterized by dysregulated insulin secretion .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Exendin (9-39) antagonizes GLP-1 receptor activity, and how is this validated experimentally?

Exendin (9-39) acts as a competitive antagonist of GLP-1 receptors by binding to the receptor’s extracellular domain, thereby blocking the stimulatory effects of GLP-1 (7-36) and Exendin-4 on cAMP production. Methodologically, this is demonstrated using pancreatic acini or cell lines transfected with GLP-1 receptors, where cAMP levels are measured via radioimmunoassays or FRET-based biosensors after co-administration of Exendin (9-39) with agonists like Exendin-4. Dose-response curves (e.g., IC₅₀ ≈ 20 nM in guinea pig pancreatic cells) confirm its inhibitory potency .

Q. How does Exendin (9-39) modulate glucose homeostasis in preclinical models of hypoglycemia?

In post-bariatric surgery hypoglycemia models, Exendin (9-39) is administered via subcutaneous osmotic pumps (e.g., 150 pmol/kg/min in mice) to suppress GLP-1-mediated insulin hypersecretion. Glucose tolerance tests (GTTs) and hyperinsulinemic-euglycemic clamps are used to quantify insulin sensitivity and β-cell function. Studies show it normalizes fasting glucose without impairing nutrient-stimulated insulin secretion, validated by plasma insulin ELISA and continuous glucose monitoring .

Advanced Research Questions

Q. How do contradictory findings on Exendin (9-39)'s cardiovascular effects inform experimental design?

Exendin (9-39) exhibits context-dependent effects on blood pressure (BP): it antagonizes GLP-1-induced BP elevation in rats but increases BP in cisplatin-treated ferrets. Key variables include dosage (e.g., 1 µg vs. 5 µg IV), administration route (intravenous vs. intracerebroventricular), and comorbidities (e.g., chemotherapy-induced vascular toxicity). Methodologically, radiotelemetry in conscious animals captures real-time hemodynamic changes, while co-administration with cisplatin requires controls for drug interactions. Contradictions highlight the need for species-specific models and pharmacokinetic profiling of Exendin (9-39) accumulation .

Q. What strategies optimize Exendin (9-39) as a biomarker for pancreatic β-cell mass (BCM) imaging?

Radiolabeling Exendin (9-39) with ¹⁸F or ¹¹¹In involves conjugating chelators (e.g., HYNIC) or fluorobenzaldehyde via hydrazone linkages, followed by HPLC purification. In vivo PET/SPECT imaging in rats validates pancreatic uptake specificity, with blocking studies using excess unlabeled Exendin (9-39) to confirm receptor-mediated binding. Challenges include minimizing renal clearance and improving tumor-to-background ratios in insulinoma models .

Q. How is Exendin (9-39) used to dissect GLP-1 receptor signaling in emesis studies?

In cisplatin-induced emesis models (ferrets or Suncus murinus), Exendin (9-39) is infused continuously via osmotic pumps (160 µg/kg) to assess acute vs. delayed-phase vomiting. c-Fos immunohistochemistry in brainstem nuclei (e.g., dorsal vagal complex) quantifies neuronal activation. Concurrent telemetry monitors gastric myoelectric activity (GMA) and cardiovascular parameters to differentiate central vs. peripheral GLP-1 effects. Statistical analysis includes ANOVA for time-matched emesis frequency and Kaplan-Meier survival curves .

Q. Why does Exendin (9-39) exhibit poor tumor retention in GLP1R imaging, and how is this addressed?

Unlike agonists (e.g., Exendin-4), Exendin (9-39) lacks receptor internalization, reducing tumor accumulation. Conjugation to cell-penetrating peptides (e.g., penetratin) enhances cellular uptake and retention in GLP1R-positive tumors (e.g., INS-1 xenografts). Flow cytometry and confocal microscopy validate internalization efficiency, while SPECT imaging with ¹¹¹In-labeled conjugates demonstrates improved tumor-to-muscle ratios. This approach enables antagonist-based imaging without receptor activation .

Methodological Considerations

- Dosage Validation : Quantify plasma Exendin (9-39) levels via ELISA (cross-reactive with Exendin-4 C-terminal epitopes) to ensure pharmacodynamic relevance .

- Control Experiments : Use GLP-1R knockout models or receptor-saturating doses of agonists to confirm antagonist specificity .

- Statistical Power : For behavioral studies (e.g., emesis), pre-trial power analysis ensures adequate sample sizes to detect ≥50% reduction in vomiting episodes .

Data Contradictions & Resolution

- Blood Pressure Variability : Differences in cisplatin-induced vascular injury vs. healthy models necessitate separate experimental arms for cardiovascular toxicity .

- Receptor Internalization : Use fluorescence-tagged Exendin (9-39) variants to visualize trafficking disparities between agonists and antagonists .

Eigenschaften

IUPAC Name |

4-[[2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEVKKHALHSUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H234N40O47S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.